![molecular formula C27H55NO14 B3102126 Amino-PEG12-Acid CAS No. 1415408-69-3](/img/structure/B3102126.png)
Amino-PEG12-Acid
Overview
Description
Amino-PEG12-Acid is an aqueous soluble PEG reagent . It contains an amino group that is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
Amino-PEG12-Acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular weight of Amino-PEG12-Acid is 617.73 . Its IUPAC name is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid .Chemical Reactions Analysis
Amino-PEG12-Acid is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Amino-PEG12-Acid has a molecular weight of 617.73 . It is a solid at room temperature . It is soluble in water, DMSO, and DMF . It should be stored at -20°C .Scientific Research Applications
Protein Pegylation
Amino-PEG12-Acid is used in the process of pegylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . This process increases the solubility of proteins, reduces their immunogenicity, and enhances their stability .
Crosslinking
Amino-PEG12-Acid can be used as a crosslinker with N-hydroxysuccinimide (NHS) ester and maleimide groups that allow covalent conjugation of amine- and sulfhydryl-containing molecules . This is particularly useful in various biological, chemical, and pharmaceutical settings .
Protein Modification
The compound is used in protein modification. The PEG spacer in Amino-PEG12-Acid provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Surface Treatment
Amino-PEG12-Acid can be used for surface treatment. The PEG in the compound improves water solubility, reduces the potential for aggregation of the conjugate, and increases flexibility of the crosslink .
Bioconjugation
Amino-PEG12-Acid is used in bioconjugation, a process that involves the covalent attachment of biomolecules to other molecules, surfaces, or particles . This process is used in various fields, including drug delivery, biosensing, and cell targeting .
Drug Delivery
Amino-PEG12-Acid is used in drug delivery systems. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property is useful in the development of drug delivery systems .
Chemical Synthesis
Amino-PEG12-Acid is used in chemical synthesis. The NH2 group is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . This makes it a valuable reagent in the synthesis of various chemical compounds .
Research Purposes
Amino-PEG12-Acid is used for research purposes. It is a reagent grade compound used in various scientific research applications .
Mechanism of Action
Target of Action
Amino-PEG12-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by forming a stable amide bond . The NH2 group in the compound is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
As a protac linker, it plays a crucial role in the process of targeted protein degradation . This involves the ubiquitin-proteasome system, a critical pathway for protein turnover in cells .
Pharmacokinetics
It’s known that the compound is aqueous soluble , which suggests it could have good bioavailability. The compound’s solubility in water, DMSO, and DMF also indicates its potential for various delivery methods.
Result of Action
The primary result of Amino-PEG12-Acid’s action is the selective degradation of target proteins . By forming a stable amide bond with its targets , it facilitates their recognition and degradation by the ubiquitin-proteasome system .
Action Environment
The compound’s aqueous solubility suggests it could be stable and effective in various biological environments
Safety and Hazards
Amino-PEG12-Acid should be handled with care to avoid direct contact with skin or eyes . It should be used only in a chemical fume hood . In case of contact, immediately wash skin with soap and copious amounts of water . In case of eye contact, immediately flush eyes with copious amounts of water for at least 15 minutes .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRBQLQDLAFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG12-Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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